molecular formula C19H37ClO3 B12427409 (Rac)-1-Palmitoyl-2-chloropropanediol-d5

(Rac)-1-Palmitoyl-2-chloropropanediol-d5

Cat. No.: B12427409
M. Wt: 354.0 g/mol
InChI Key: DTLWIQAUSLOLCK-XBHHEOLKSA-N
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Description

(Rac)-1-Palmitoyl-2-chloropropanediol-d5 is a synthetic compound that belongs to the class of monoacylglycerols. It consists of a palmitic acid moiety esterified at the sn-1 position and a chlorine atom at the sn-2 position of the glycerol backbone. The compound is deuterated at the sn-2 position, which is indicated by the “d5” in its name. This deuteration can be useful in various research applications, particularly in studies involving mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-1-Palmitoyl-2-chloropropanediol-d5 typically involves the esterification of palmitic acid with a chlorinated glycerol derivative. The reaction can be carried out under acidic or basic conditions, depending on the desired yield and purity. Common reagents used in the synthesis include palmitic acid, chloropropanediol, and deuterium oxide for the deuteration step. The reaction is usually conducted at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Rac)-1-Palmitoyl-2-chloropropanediol-d5 undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the sn-2 position can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols.

    Oxidation Reactions: The hydroxyl groups in the glycerol backbone can be oxidized to form carbonyl compounds.

    Reduction Reactions: The ester bond can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 1-palmitoyl-2-hydroxypropane-1,3-diol, 1-palmitoyl-2-aminopropane-1,3-diol, and 1-palmitoyl-2-thiopropane-1,3-diol.

    Oxidation Reactions: Products include 1-palmitoyl-2-oxopropane-1,3-diol.

    Reduction Reactions: Products include 1-palmitoyl-2-hydroxypropane-1,3-diol.

Scientific Research Applications

(Rac)-1-Palmitoyl-2-chloropropanediol-d5 has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex molecules and as a standard in analytical techniques such as mass spectrometry.

    Biology: Employed in studies involving lipid metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug delivery systems.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (Rac)-1-Palmitoyl-2-chloropropanediol-d5 involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It can also act as a substrate or inhibitor for various enzymes involved in lipid metabolism, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Palmitoyl-2-hydroxypropane-1,3-diol: Lacks the chlorine atom at the sn-2 position.

    1-Palmitoyl-2-aminopropane-1,3-diol: Contains an amino group instead of a chlorine atom at the sn-2 position.

    1-Palmitoyl-2-thiopropane-1,3-diol: Contains a thiol group instead of a chlorine atom at the sn-2 position.

Uniqueness

(Rac)-1-Palmitoyl-2-chloropropanediol-d5 is unique due to its deuterated sn-2 position and the presence of a chlorine atom, which makes it a valuable tool in research involving isotopic labeling and studies of lipid metabolism. The deuteration provides stability and allows for precise tracking in analytical applications.

Properties

Molecular Formula

C19H37ClO3

Molecular Weight

354.0 g/mol

IUPAC Name

(2-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropyl) hexadecanoate

InChI

InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(20)16-21/h18,21H,2-17H2,1H3/i16D2,17D2,18D

InChI Key

DTLWIQAUSLOLCK-XBHHEOLKSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)Cl)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)Cl

Origin of Product

United States

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